molecular formula C8H5Cl3O2 B1617876 2,3,6-Trichlorophenyl acetate CAS No. 61925-87-9

2,3,6-Trichlorophenyl acetate

Cat. No. B1617876
CAS RN: 61925-87-9
M. Wt: 239.5 g/mol
InChI Key: NIXCFOKFBOFURO-UHFFFAOYSA-N
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Description

2,3,6-Trichlorophenyl acetate is a compound with the molecular formula C8H5Cl3O2 . It has been used as an obsolete herbicide . It has a role as an agrochemical, a herbicide, and a synthetic auxin .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC name for this compound is (2,3,6-trichlorophenyl) acetate .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 239.5 g/mol . It has a XLogP3 value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are 237.935512 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

  • Degradation and Bacterial Community Impact : The degradation efficiency of related compounds, such as 2,4,6-trichlorophenol, in the presence of acetate has been investigated. It was found that acetate affects the degradation process and influences the composition of bacterial communities, with distinct bacterial populations emerging based on the organics added as co-substrates (Xu et al., 2018).

  • Herbicide Release from Polyethylene Matrices : Research on fenac, a compound related to 2,3,6-trichlorophenyl acetate, showed how its release rates from polyethylene matrices into water are affected by formulation conditions, herbicide concentration, solubility changes, and the use of additives. This study provides insights into the behavior of similar chlorophenyl compounds in different environments (Harris et al., 1973).

  • Reductive Dechlorination Studies : Studies have explored the reductive dechlorination of compounds like 2,4,6-trichlorophenol, where electron donors such as hydrogen, acetate, and fructose play a significant role. This process is vital in understanding the environmental degradation and microbial interaction with chlorophenols (Perkins et al., 1994).

  • Electrochemical Analysis : Techniques like gas chromatography have been developed for analyzing the inhibition of cholinesterase esterase activity, utilizing substrates related to this compound. Such methods enhance sensitivity in the trace analysis of various compounds, including pesticides (Kovač et al., 1974).

  • Anaerobic Degradation Enhancement : The anaerobic degradation of chlorophenols, including 2,4,6-trichlorophenol, can be enhanced by using materials like Fe3O4 supported on water hyacinth biochar. This process improves chemical oxygen demand removal efficiency and methane production, offering potential applications in wastewater treatment (Zhuang et al., 2019).

Safety and Hazards

2,3,6-Trichlorophenyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation

Biochemical Analysis

Biochemical Properties

It is known that chlorinated phenols can interact with various enzymes and proteins, potentially altering their function . The nature of these interactions is largely dependent on the specific structure of the chlorinated phenol and the biomolecules it interacts with.

Molecular Mechanism

It is known that chlorinated phenols can bind to various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .

properties

IUPAC Name

(2,3,6-trichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-4(12)13-8-6(10)3-2-5(9)7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXCFOKFBOFURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210958
Record name Phenol, 2,3,6-trichloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61925-87-9
Record name Phenol, 2,3,6-trichloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3,6-trichloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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